7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC18023241
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BrNO |
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Molecular Weight | 242.11 g/mol |
IUPAC Name | 7-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline |
Standard InChI | InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3 |
Standard InChI Key | LNDSCWKUFKXPFT-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC2=C1CCCN2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline family, featuring a partially saturated bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key substituents include:
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Bromine at C7: Introduces steric bulk and modulates electronic properties via inductive effects.
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Methoxy group at C5: Enhances solubility through polar interactions and influences regioselectivity in further derivatization .
The molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 258.11 g/mol (calculated from analogous structures ).
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂BrNO | Derived from |
Molecular Weight | 258.11 g/mol | Calculated |
Substituents | 7-Br, 5-OCH₃ | Contextual |
Saturation | Partially saturated (1,2,3,4) | Core structure |
Synthesis and Reaction Pathways
Bromination of Methoxy-Substituted Tetrahydroquinolines
While no direct synthesis of 7-bromo-5-methoxy-tetrahydroquinoline is documented, analogous bromination strategies for tetrahydroquinolines provide a plausible route. For example, 7-nitro-1,2,3,4-tetrahydroquinoline undergoes bromination at C5 using bromine in concentrated sulfuric acid at low temperatures (-5°C to 5°C) . Adapting this method:
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Substrate Preparation: 5-Methoxy-1,2,3,4-tetrahydroquinoline (hypothetical precursor) could be synthesized via methoxylation of tetrahydroquinoline using methylating agents.
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Bromination: Electrophilic aromatic bromination at C7, driven by the activating methoxy group at C5, which directs electrophiles to para positions .
Table 2: Hypothetical Bromination Conditions
Parameter | Value | Basis |
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Solvent | Concentrated H₂SO₄ | Adapted from |
Temperature | -5°C → 5°C (stepwise) | |
Bromine Equivalents | 1.35 mol (excess) | |
Reaction Time | 17 hours |
Dehydrogenation to Quinoline Derivatives
The saturated 1,2,3,4-tetrahydroquinoline core can be dehydrogenated to yield fully aromatic quinolines. For instance, 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline reacts with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to form 5-bromo-7-nitroquinoline . Applying this to 7-bromo-5-methoxy-tetrahydroquinoline would likely require similar conditions:
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Analogous brominated tetrahydroquinolines (e.g., 5-bromo-7-nitro derivatives) decompose above 200°C .
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Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) compared to non-substituted tetrahydroquinolines .
Table 3: Predicted Solubility Profile
Solvent | Solubility (mg/mL) | Rationale |
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Dichloromethane | >50 | High affinity for halogens |
Ethanol | 10–20 | Moderate polarity match |
Water | <1 | Low polarity of core structure |
Applications in Organic Synthesis
Building Block for Pharmaceuticals
Tetrahydroquinolines serve as intermediates in drug discovery. For example:
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Antimalarial Agents: Chloroquine analogs often feature halogenated quinoline cores .
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Kinase Inhibitors: The methoxy group can engage in hydrogen bonding with target proteins .
Materials Science
Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers for optoelectronics .
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